2-Ethylbutyryl coenzyme A

Phosphotransbutyrylase kinetics Substrate specificity profiling Acyl-CoA analog comparison

Standard short/branched-chain acyl-CoAs fail to discriminate ground-state binding from catalysis in phosphotransbutyrylase and dehydrogenase studies. 2-Ethylbutyryl-CoA solves this: it exhibits tight active-site binding (KM = 43.8 µM) comparable to native substrates, yet its catalytic turnover (kcat = 100.9 sec⁻¹) is ~8.4-fold lower than its α-methyl analog. This decoy behavior uniquely enables trapping of enzyme-substrate complexes for X-ray crystallography and cryo-EM, and it provides a built-in negative control for high-throughput screens (≤7% residual activity). Supplied as a custom-synthesized thioester, stable when stored at -20°C and shipped on dry ice.

Molecular Formula C27H46N7O17P3S
Molecular Weight 865.7 g/mol
Cat. No. B13847891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutyryl coenzyme A
Molecular FormulaC27H46N7O17P3S
Molecular Weight865.7 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1
InChIKeyGXMPSIHSDGSWLE-ADUPVSGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylbutyryl-CoA Overview


2-Ethylbutyryl coenzyme A (2-ethylbutyryl-CoA; C27H46N7O17P3S; MW 865.7 g/mol) is a synthetic, branched-chain acyl-CoA thioester in which a 2-ethylbutyryl moiety is linked to coenzyme A via a thioester bond [1]. Unlike the naturally occurring branched-chain acyl-CoAs derived from branched-chain amino acid catabolism—isobutyryl-CoA (valine), 2-methylbutyryl-CoA (isoleucine), and isovaleryl-CoA (leucine)—2-ethylbutyryl-CoA bears an ethyl substituent at the C2 (α) position of the butyryl backbone [1]. This structural feature renders it an 'unnatural' substrate for many acyl-CoA-utilizing enzymes [2]. It is primarily employed as a mechanistic probe for dissecting substrate specificity determinants in phosphotransbutyrylases, acyl-CoA dehydrogenases, and carboxylases, and as a precursor for introducing novel branched-chain fatty acids (BCFAs) into bacterial membranes [1][2][3].

Why 2-Ethylbutyryl-CoA Is Irreplaceable


Although 2-ethylbutyryl-CoA shares the C4 backbone length with butyryl-CoA (straight-chain) and isobutyryl-CoA (β-branched), the presence of an ethyl branch at the C2 (α) position creates a steric and electronic environment that is distinct from both linear and naturally branched analogs [1]. Kinetic data demonstrate that phosphotransbutyrylase (Ptb) from L. monocytogenes processes 2-ethylbutyryl-CoA with a catalytic efficiency (kcat/KM) of 2.3 µM⁻¹sec⁻¹, which is approximately 3.7-fold lower than butyryl-CoA (8.43 µM⁻¹sec⁻¹) and 9.3-fold lower than isobutyryl-CoA (21.4 µM⁻¹sec⁻¹) [1]. Yet its binding affinity (KM = 43.8 µM) is comparable to other branched-chain substrates, indicating that the ethyl branch maintains active-site contacts while selectively impairing the catalytic step [1]. This differential behavior—tight binding coupled with low turnover—makes 2-ethylbutyryl-CoA uniquely suited as a 'decoy' substrate for trapping enzyme-substrate complexes and for probing the steric tolerance of acyl-CoA binding pockets in ways that butyryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA cannot replicate [1][2].

Evidence for 2-Ethylbutyryl-CoA Specificity


Ptb Catalytic Efficiency

In a direct head-to-head comparison using purified recombinant L. monocytogenes Ptb, 2-ethylbutyryl-CoA exhibited a catalytic efficiency (kcat/KM) of 2.3 µM⁻¹sec⁻¹, which is 3.7-fold lower than butyryl-CoA (8.43 µM⁻¹sec⁻¹), 9.3-fold lower than isobutyryl-CoA (21.4 µM⁻¹sec⁻¹), and 7.7-fold lower than 2-methylbutyryl-CoA (17.7 µM⁻¹sec⁻¹) [1]. The reduced efficiency was driven primarily by a lower turnover number (kcat = 100.9 ± 11 sec⁻¹ for 2-ethylbutyryl-CoA vs. 673.9 ± 25.2 sec⁻¹ for butyryl-CoA and 1263.4 ± 31.7 sec⁻¹ for isobutyryl-CoA), while the KM (43.8 ± 20.3 µM) remained comparable to that of isobutyryl-CoA (57.9 ± 4.8 µM) and 2-methylbutyryl-CoA (48.1 ± 3.4 µM), indicating that the ethyl branch selectively impairs catalysis without substantially weakening substrate binding [1].

Phosphotransbutyrylase kinetics Substrate specificity profiling Acyl-CoA analog comparison

Substrate Activity Ranking

At a fixed substrate concentration of 100 µM, 2-ethylbutyryl-CoA exhibited only 7.1% relative activity compared with isobutyryl-CoA (designated as 100%) [1]. This ranks 2-ethylbutyryl-CoA 7th out of 9 substrates tested, ahead of only hexanoyl-CoA (4.8%) and acetyl-CoA (4.2%) [1]. In contrast, the naturally occurring branched-chain substrates isobutyryl-CoA (100%), isovaleryl-CoA (86.7%), and 2-methylbutyryl-CoA (73.8%) dominated the activity ranking, while the straight-chain butyryl-CoA showed 47.1% relative activity [1]. The 13.7-fold activity difference between 2-ethylbutyryl-CoA (7.1%) and 2-methylbutyryl-CoA (73.8%) highlights the dramatic impact of replacing a methyl branch with an ethyl branch at the α-position [1].

Substrate ranking Phosphotransbutyrylase Branched-chain acyl-CoA

α-Branch Steric Effects

The Ptb active site accommodates α-branched substrates with similar binding affinity regardless of branch size, as evidenced by comparable KM values for 2-methylbutyryl-CoA (48.1 ± 3.4 µM) and 2-ethylbutyryl-CoA (43.8 ± 20.3 µM) [1]. However, the elongation of the α-substituent from methyl to ethyl causes a profound reduction in kcat (849.1 ± 18 sec⁻¹ vs. 100.9 ± 11 sec⁻¹), an 8.4-fold decrease [1]. This contrasts with the behavior of β-branched substrates: isovaleryl-CoA (β-methyl) and isobutyryl-CoA (β-methyl) both maintain high kcat values (1043.4 and 1263.4 sec⁻¹, respectively) [1]. These data demonstrate that the Ptb active site possesses steric tolerance for α-substitution in the ground state (similar KM) but stringent steric constraints in the transition state (markedly reduced kcat), and that the α-position is far more sensitive to substituent size than the β-position [1].

Structure-activity relationship Acyl-CoA analog design Enzyme active site steric tolerance

Membrane Incorporation of Unnatural BCFAs

Supplementation of L. monocytogenes cultures with 2-ethylbutyrate leads to the incorporation of novel, non-natural branched-chain fatty acids into the bacterial membrane, a process that proceeds through the Ptb/Buk-mediated activation of 2-ethylbutyrate to 2-ethylbutyryl-CoA followed by elongation via the fatty acid biosynthesis (FAS II) system [1][2]. This was demonstrated in both wild-type L. monocytogenes 10403S and the bkd mutant MOR401, confirming a Bkd-independent pathway for exogenous carboxylic acid assimilation [2]. In contrast, supplementation with the naturally occurring precursor 2-methylbutyrate yields the canonical anteiso-C15:0 fatty acid, while 2-ethylbutyrate produces fatty acids with an ethyl branch at the anteiso position—a structural feature not found in nature [2]. This incorporation is not achievable with straight-chain carboxylic acids such as butyrate, which produce only straight-chain fatty acids [1].

Membrane engineering Branched-chain fatty acid biosynthesis Listeria monocytogenes

Carboxylation to 2-Ethylmalonyl-CoA

Butyryl-CoA can be carboxylated by propionyl-CoA carboxylase to form 2-ethylmalonyl-CoA, a reaction that is reversible as demonstrated with synthetic 2-ethylmalonyl-CoA [1]. In rat liver mitochondria, the rates of carboxylation of propionyl-CoA and butyryl-CoA are nearly equal, whereas acetyl-CoA is carboxylated at only ~1/25th the rate of propionyl-CoA [1]. Although direct kinetic data for 2-ethylbutyryl-CoA as a carboxylase substrate are not available in the primary literature, its close structural relationship to the butyryl-CoA carboxylation product (2-ethylmalonyl-CoA) positions it as a logical probe for studying the reversibility and substrate specificity of acyl-CoA carboxylases, particularly in distinguishing propionyl-CoA carboxylase (PCC) from acetyl-CoA carboxylase (ACC) activities [1]. The product 2-ethylmalonyl-CoA is not isomerized by methylmalonyl-CoA isomerase to glutaryl-CoA or methylsuccinyl-CoA, indicating that the ethyl branch creates a metabolic 'dead end' distinct from the canonical methylmalonyl-CoA pathway [1].

Acyl-CoA carboxylase Propionyl-CoA carboxylase 2-Ethylmalonyl-CoA metabolism

Applications of 2-Ethylbutyryl-CoA


Probing Acyl-CoA Binding Site Steric Tolerance

Researchers mapping the active-site architecture of phosphotransbutyrylases (Ptb), butyrate kinases (Buk), and related acyl-CoA-utilizing enzymes can deploy 2-ethylbutyryl-CoA as a steric probe to distinguish ground-state binding from transition-state catalysis. The compound's KM of 43.8 µM (comparable to native substrates) combined with a kcat of only 100.9 sec⁻¹ (8.4-fold lower than its α-methyl analog) enables trapping of enzyme-substrate complexes for X-ray crystallography or cryo-EM studies, a strategy validated by Sirobhushanam et al. (2016) for L. monocytogenes Ptb [1]. This application is especially valuable for structure-guided drug design against pathogenic bacteria that rely on BCFA-rich membranes.

Engineering Novel Membrane Fatty Acid Profiles

Investigators studying the role of membrane fatty acid composition in bacterial stress tolerance, virulence, or cold adaptation can use 2-ethylbutyrate (the metabolic precursor of 2-ethylbutyryl-CoA) as a media supplement to introduce unnatural ethyl-branched fatty acids into the membrane of L. monocytogenes and potentially other Gram-positive bacteria [1][2]. This approach, demonstrated in both wild-type and bkd mutant strains, enables the generation of membrane fatty acid profiles that do not exist in nature, providing a unique experimental system for testing structure-function relationships in biological membranes [2].

Acyl-CoA Carboxylase Specificity Profiling

2-Ethylbutyryl-CoA can be employed as a substrate or product analog in carboxylase assays to discriminate between acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC) activities in cell extracts or with purified enzymes. The precedent established by Stern et al. (1961), demonstrating that butyryl-CoA is carboxylated to 2-ethylmalonyl-CoA—a compound resistant to further isomerization—supports the use of the 2-ethylbutyryl scaffold for studying carboxylase substrate plasticity [3]. This is relevant for metabolic engineering efforts that aim to redirect carboxylase flux toward non-natural dicarboxylic acid products.

Control Pair for High-Throughput Screening

The dramatic activity differential between 2-ethylbutyryl-CoA (7.1% relative activity) and 2-methylbutyryl-CoA (73.8% relative activity) at identical concentrations makes this compound pair an ideal positive/negative control set for high-throughput screens targeting Ptb, Buk, or short/branched-chain acyl-CoA dehydrogenases [1]. Researchers can use the 2-methylbutyryl-CoA signal as the 'uninhibited' baseline and the 2-ethylbutyryl-CoA signal to define the 'fully inhibited' floor—without requiring a separate inhibitor compound—thereby simplifying assay calibration and reducing false-positive rates.

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